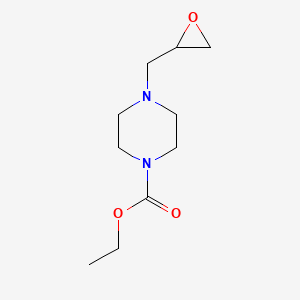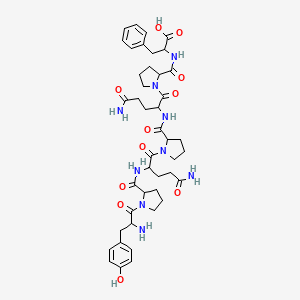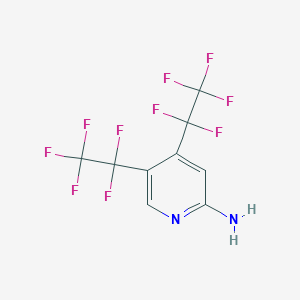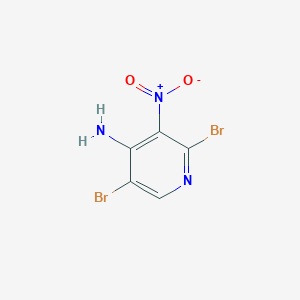![molecular formula C14H12ClN3 B12113059 Benzenamine, 4-[(6-chloro-1H-benzimidazol-2-yl)methyl]- CAS No. 119691-79-1](/img/structure/B12113059.png)
Benzenamine, 4-[(6-chloro-1H-benzimidazol-2-yl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Benzenamine, 4-[(6-chloro-1H-benzimidazol-2-yl)methyl]-, also known as 4-(6-chlorobenzimidazol-2-yl)methylphenylamine , is a chemical compound with the molecular formula C₁₄H₁₁ClN₂.
- It features a benzimidazole ring fused to a phenylamine moiety, with a chlorine atom at the 6-position of the benzimidazole ring.
- This compound exhibits interesting biological properties and has applications in various fields.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 6-chlorobenzimidazole with an appropriate benzaldehyde derivative under suitable conditions.
Industrial Production: While industrial-scale production methods may vary, the synthetic route typically involves efficient and scalable processes to yield the desired compound.
Chemical Reactions Analysis
Reactivity: Benzenamine, 4-[(6-chloro-1H-benzimidazol-2-yl)methyl]- can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: The major products depend on the specific reaction conditions and substituents present.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology and Medicine: Investigations focus on its pharmacological properties, such as antimicrobial activity. It may serve as a lead compound for drug development.
Industry: Applications in materials science, dyes, and other industrial processes are also explored.
Mechanism of Action
- The precise mechanism by which this compound exerts its effects depends on its specific biological target. Further studies are needed to elucidate this fully.
Comparison with Similar Compounds
Similar Compounds: Other benzimidazole derivatives, such as albendazole and mebendazole, share structural similarities. the unique chloro-substituted benzimidazole moiety in our compound sets it apart.
Properties
CAS No. |
119691-79-1 |
|---|---|
Molecular Formula |
C14H12ClN3 |
Molecular Weight |
257.72 g/mol |
IUPAC Name |
4-[(6-chloro-1H-benzimidazol-2-yl)methyl]aniline |
InChI |
InChI=1S/C14H12ClN3/c15-10-3-6-12-13(8-10)18-14(17-12)7-9-1-4-11(16)5-2-9/h1-6,8H,7,16H2,(H,17,18) |
InChI Key |
ARDIKOLJOHPFDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC3=C(N2)C=C(C=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4,5-Dibromo-2-(2-hydroxyethoxy)phenoxy]ethan-1-ol](/img/structure/B12112990.png)


![5-(2-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12113022.png)
![6-(4-Chlorophenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12113027.png)

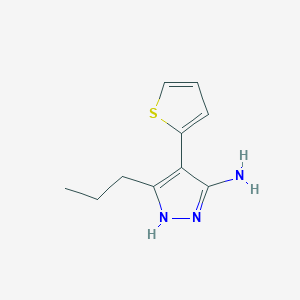
![4-Fluoro-3-{[(furan-2-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B12113048.png)
![[Diphenyl-(2-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl)methoxy]-trimethylsilane;tetrafluoroborate](/img/structure/B12113049.png)
